Dexpanthenol

Catalog No.
S525786
CAS No.
81-13-0
M.F
C9H19NO4
M. Wt
205.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexpanthenol

CAS Number

81-13-0

Product Name

Dexpanthenol

IUPAC Name

(2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m0/s1

InChI Key

SNPLKNRPJHDVJA-ZETCQYMHSA-N

SMILES

CC(C)(CO)C(C(=O)NCCCO)O

Solubility

4.87 M
Freely soluble in methanol, water, alcohol; slightly soluble in ether
Very soluble in ethanol, methanol; slightly soluble in ethyl ether
Slightly soluble in glycerin
In water, 1.6X10+6 mg/L at 25 °C /miscible/ (est)

Synonyms

(+)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutyramide, 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide, Bepanthen, butanamide, 2,4-dihydroxy-n-(3-hydroxypropyl)-3,3-dimethyl-, (+--)-, Corneregel, D-panthenol, dexpanthenol, Dexpanthenol Heumann, DL-panthenol, Ilopan, Marolderm, NasenSpray ratiopharm Panthenol, Nasicur, Otriven Dexpanthenol, Pan Rhinol, Pan-Ophtal, panthenol, Panthenol Braun, Panthenol Jenapharm, Panthenol LAW, Panthenol Lichtenstein, panthenol von ct, Panthenol-ratiopharm, Panthoderm, Panthogenat, pantothenol, Repa-Ophtal, Rhinoclir, Siozwo SANA, Ucee D, Urupan, Wund- und Heilsalbe LAW

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCO)O

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCCO)O

Description

The exact mass of the compound Dexpanthenol is 205.1314 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.87 mfreely soluble in methanol, water, alcohol; slightly soluble in ethervery soluble in ethanol, methanol; slightly soluble in ethyl etherslightly soluble in glycerinin water, 1.6x10+6 mg/l at 25 °c /miscible/ (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Supplementary Records. It belongs to the ontological category of amino alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Moisturizing and Skin Barrier Enhancement

  • Hydration and Reduced Water Loss: Studies show dexpanthenol acts as a humectant, attracting and retaining moisture in the skin []. This improves skin hydration and reduces transepidermal water loss (TEWL), a measure of water evaporation from the skin [].
  • Improved Barrier Function: Dexpanthenol is believed to enhance the skin's barrier function by increasing the mobility of crucial components in the stratum corneum (outermost layer) []. This strengthens the barrier against irritants and improves overall skin health [].

Wound Healing Properties

  • Cellular Proliferation and Re-epithelialization: Research suggests dexpanthenol promotes the proliferation of fibroblasts, the cells responsible for collagen production, which is crucial for wound healing []. Additionally, it may accelerate re-epithelialization, the process of new skin cell formation [].
  • Anti-inflammatory Effects: Studies indicate dexpanthenol may possess anti-inflammatory properties, potentially reducing inflammation at the wound site and promoting faster healing [].

Dexpanthenol, also known as provitamin B5, is an alcohol derivative of pantothenic acid (vitamin B5) []. It plays a crucial role in maintaining healthy skin and epithelial tissues []. Dexpanthenol is readily converted by the body into pantothenic acid, a precursor to Coenzyme A (CoA) – a critical molecule involved in numerous metabolic processes [].


Molecular Structure Analysis

Dexpanthenol possesses a hygroscopic (readily absorbs moisture) structure with the chemical formula C9H19NO4 and a molar mass of 205.25 g/mol []. Key features include:

  • An amide group (C=O-NH) that contributes to its water solubility [].
  • Two hydroxyl groups (OH) that further enhance its water solubility and potential for hydrogen bonding [].
  • A branched aliphatic chain that influences its lipophilicity (fat solubility) [].

Chemical Reactions Analysis

Synthesis:

Dexpanthenol can be synthesized through various chemical reactions. One common method involves the condensation of pantolactone (a cyclic form of pantothenic acid) with 2-amino-2-methylpropanol.

Conversion to Pantothenic Acid:

In the body, dexpanthenol is readily converted to pantothenic acid by hydrolysis, a reaction involving water cleavage [].

Dexpanthenol's primary mechanism of action involves its conversion to pantothenic acid, which is then incorporated into Coenzyme A (CoA) []. CoA acts as a vital cofactor in numerous enzymatic reactions, particularly those involved in carbohydrate, protein, and fat metabolism.

In the skin, dexpanthenol appears to promote wound healing by stimulating fibroblast proliferation (growth of connective tissue cells) and accelerating re-epithelialization (renewal of the skin's surface layer) [].

Physical and Chemical Properties

  • Melting point: 75-77 °C [].
  • Boiling point: Decomposes at high temperatures [].
  • Solubility: Highly soluble in water, slightly soluble in alcohol [].
  • Appearance: White to slightly yellow viscous liquid [].

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

Hygroscopic oil
Viscous liquid
Clear viscous, somewhat hygroscopic liquid ... Some crystallization may occur on standing

XLogP3

-0.9

Exact Mass

205.1314

Boiling Point

Decomposes

Density

1.2 at 20 °C/20 °C

LogP

log Kow = -1.92 (est)

Appearance

Clear liquid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1O6C93RI7Z

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 294 of 299 companies (only ~ 1.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Injection: Prophylactic use immediately after major abdominal surgery to minimize the possibility of paralytic ileus. Intestinal atony causing abdominal distention; postoperative or postpartum retention of flatus, or postoperative delay in resumption of intestinal motility; paralytic ileus. Topical: This medication is used as a moisturizer to treat or prevent dry, rough, scaly, itchy skin and minor skin irritations (e.g., diaper rash, skin burns from radiation therapy).

Therapeutic Uses

Dexpanthenol (topical) relieves itching and aids healing of skin in mild eczemas and dermatoses; itching skin, minor wounds, stings, bites, poison ivy, poison oak (dry sage) and minor skin irritations. Also, used in infants and children for diaper rash, chafing and mild skin irritations.
Prophylactic use immediately after major abdominal surgery to minimize the possibility of paralytic ileus. Intestinal atony causing abdominal distention; postoperative or post partum retention of flatus, or post operative delay in resumption of intestinal motility; paralytic ileus.
Vet: ... Dexpanthenol ... /is/ often used as source of B5. Only the D-isomers are active biologically, but dl-isomers are often used ... Equivalents: 1 g D-pantothenic acid = 936 mg D-dexpanthenol.
/Exptl Use (Vet)/: The effect of B-complex vitamin on experimental liver damage in rats was studied. Ip injection of panthenol inhibited initial deposit of lipids after having removed 2/3 of the regenerating fatty liver in rats.
The efficacy of dexpanthenol was comparable to nasal saline irrigation in the postoperative care of sinusitis patients following endoscopic sinus surgery. Dexpanthenol is an alternative treatment, which may be useful in young children and complicated cases.
Dexpanthenol-containing creams have been widely used for treatment of lesions (superficial wounds) of the skin and mucous membranes. Dexpanthenol is converted in tissues to pantothenic acid, a component of coenzyme A. ... In the present study, the effects were examined of a dexpanthenol-containing cream on skin barrier repair, stratum corneum hydration, skin roughness, and inflammation after sodium lauryl sulphate (SLS)-induced irritation. ... Significantly accelerated skin barrier repair was found in treatments with the dexpanthenol-containing cream (verum) compared with vehicle-treated (placebo) or untreated skin. Both verum and placebo showed an increase in stratum corneum hydration, but significantly more so with the dexpanthenol-containing cream. Both creams reduced skin roughness, but again the verum was superior. The dexpanthenol-containing cream significantly reduced skin redness as a sign of inflammation in contrast to the vehicle, which produced no effect...
/Experimental Therapy/ ... ... The administration of 200 mg of dexpanthenol /pastilles to be sucked prophylactically 30 minutes/ before endotracheal intubation /was/ effective in the prevention of post-operative sore throat /in a group of /60/ subjects.
... The topical use of dexpanthenol, the stable alcoholic analog of pantothenic acid, is based on good skin penetration and high local concentrations of dexpanthenol when administered in an adequate vehicle, such as water-in-oil emulsions. Topical dexpanthenol acts like a moisturizer, improving stratum corneum hydration, reducing transepidermal water loss and maintaining skin softness and elasticity. Activation of fibroblast proliferation, which is of relevance in wound healing, has been observed both in vitro and in vivo with dexpanthenol. Accelerated re-epithelization in wound healing, monitored by means of the transepidermal water loss as an indicator of the intact epidermal barrier function, has also been seen. Dexpanthenol has been shown to have an anti-inflammatory effect on experimental ultraviolet-induced erythema. Beneficial effects of dexpanthenol have been observed in patients who have undergone skin transplantation or scar treatment, or therapy for burn injuries and different dermatoses. The stimulation of epithelization, granulation and mitigation of itching were the most prominent effects of formulations containing dexpanthenol. In double-blind placebo-controlled clinical trials, dexpanthenol was evaluated for its efficacy in improving wound healing. Epidermal wounds treated with dexpanthenol emulsion showed a reduction in erythema, and more elastic and solid tissue regeneration. Monitoring of transepidermal water loss showed a significant acceleration of epidermal regeneration as a result of dexpanthenol therapy, as compared with the vehicle. In an irritation model, pretreatment with dexpanthenol cream resulted in significantly less damage to the stratum corneum barrier, compared with no pretreatment. Adjuvant skin care with dexpanthenol considerably improved the symptoms of skin irritation, such as dryness of the skin, roughness, scaling, pruritus, erythema, erosion/fissures, over 3 to 4 weeks. Usually, the topical administration of dexpanthenol preparations is well tolerated, with minimal risk of skin irritancy or sensitization.
Dexpanthenol is popular in treating various dermatoses and in skin care, but few controlled clinical trials have been performed. ... 25 healthy volunteers (age 18-45 years) were treated for the inner aspect of both forearms with either Bepanthol Handbalsam containing 5% dexpanthenol or placebo x2 daily for 26 days. From day 15-22, sodium lauryl sulfate (SLS) 2% was applied to these areas x2 daily. Documentation comprised sebumetry, corneometry, pH value and clinical appearance (photographs). 21 volunteers completed the study, 3 were excluded because of non-compliance and 1 experienced a non-study-related, severe, adverse event. Only corneometry yielded a statistically significant difference, with decreased values following SLS challenge at the placebo sites (P < 0.05). Intraindividual comparisons showed superior results at the dexpanthenol-treated sites in 11 cases and in only 1 case at the placebo site. 6 volunteers experienced an irritant contact dermatitis, with more severe symptoms at the placebo site in 5 cases...
/Experimental Therapy/ In a randomized, double-blind, placebo-controlled study the effect of topical dexpanthenol formulated in two different lipophilic vehicles on epidermal barrier function in vivo was carried out. Seven days' treatment with dexpanthenol improved stratum corneum hydration and reduced transepidermal water loss. Active treatment was statistically different from the vehicle control on both measures...
... Forty-eight outpatients diagnosed with rhinitis sicca anterior were included in this study. Twenty-four received the medication, and 29 were treated with a placebo. The superiority of the dexpanthenol nasal spray in comparison to the placebo medication was demonstrated for both target parameters as clinically relevant and statistically significant. The placebo spray showed clinical improvement of the other treatment outcome parameters. Dexpanthenol nasal spray showed no statistically significant difference in comparison to placebo. The clinically proven efficacy is emphasized by good tolerance of both treatments which was validated by the objective rhinoscopy findings. Good compliance was confirmed. CONCLUSION: The result of the controlled clinical study confirms that the dexpanthenol nasal spray is an effective medicinal treatment of rhinitis sicca anterior and is more effective than common medications.
/Experimental Therapy/ ... The aim of the current study is to compare the tolerability of a preservative-free dexpanthenol (5%) nasal spray with that of the established dexpanthenol (5%) nasal ointment, also without preservatives. The main outcome measure was in vivo mucociliary clearance. METHOD: Mucociliary clearance was assessed by saccharin migration time in 20 volunteers. ... Dexpanthenol nasal spray is at least equal to if not better than dexpanthenol nasal ointment...
/Experimental Therapy/ Prophylactic and ongoing use of topical therapy with either topical corticosteroid or a dexpanthenol-containing emollient ameliorates, but does not prevent radiation dermatitis...

Pharmacology

Pantothenic acid is a precursor of coenzyme A, which serves as a cofactor for a variety of enzyme-catalyzed reactions involving transfer of acetyl groups. The final step in the synthesis of acetylcholine consists of the choline acetylase transfer of acetyl group from acetylcoenzyme A to choline. Acetylcholine is the neurohumoral transmitter in the parasympathetic system and as such maintains the normal functions of the intestine. Decrease in acetylcholine content would result in decreased peristalsis and in extreme cases adynamic ileus.
Dexpanthenol is an alcoholic analogue of D-pantothenic acid and cholinergic agent. Dexpanthenol acts as a precursor of coenzyme A necessary for acetylation reactions and is involved in the synthesis of acetylcholine. Although the exact mechanism of the actions of dexpanthenol is unclear, it may enhance the effect of acetylcholine. Dexpanthenol acts on the gastrointestinal tract and increases lower intestinal motility. It is also applied topically to the skin to relieve itching and to promote healing.

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11H - Other plain vitamin preparations
A11HA - Other plain vitamin preparations
A11HA30 - Dexpanthenol
D - Dermatologicals
D03 - Preparations for treatment of wounds and ulcers
D03A - Cicatrizants
D03AX - Other cicatrizants
D03AX03 - Dexpanthenol
S - Sensory organs
S01 - Ophthalmologicals
S01X - Other ophthalmologicals
S01XA - Other ophthalmologicals
S01XA12 - Dexpanthenol

Mechanism of Action

Dexpanthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium. Dexpanthenol is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A, which acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium[A32373]. Dermatological effects of the topical use of dexpanthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing. Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties [A32377].
This alcohol ... is said to increase the amount of coenzyme A available for the synthesis of acetylcholine. Increased formation of acetylcholine is thought to increase peristalsis and intestinal tone.
... To test the functional effect of pantothenate on dermal fibroblasts, cells were cultured and in vitro proliferation tests were performed using a standardized scratch test procedure. For all three donors analyzed, a strong stimulatory effect of pantothenate at a concentration of 20 ug/mL on the proliferation of cultivated dermal fibroblasts was observed. To study the molecular mechanisms resulting in the proliferative effect of pantothenate, gene expression was analyzed in dermal fibroblasts cultivated with 20 ug/mL of pantothenate compared with untreated cells using the GeneChip Human Exon 1.0 ST Array. A number of significantly regulated genes were identified including genes coding for interleukin (IL)-6, IL-8, Id1, HMOX-1, HspB7, CYP1B1 and MARCH-II. Regulation of these genes was subsequently verified by quantitative real-time polymerase chain reaction analysis. Induction of HMOX-1 expression by pantothenol and pantothenic acid in dermal cells was confirmed on the protein level using immunoblots. Functional studies revealed the enhanced suppression of free radical formation in skin fibroblasts cultured with panthenol. In conclusion, these studies provided new insight in the molecular mechanisms linked to the stimulatory effect of pantothenate and panthenol on the proliferation of dermal fibroblasts. /Calcium pantotenate/
... Pantothenic acid, pantothenol and other derivatives ... are precursors of CoA /that/ protect cells and whole organs against peroxidative damage by increasing the content of cell glutathione...

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM3 [HSA:1131] [KO:K04131]

Vapor Pressure

1.5X10-8 mm Hg at 25 °C (est)

Other CAS

81-13-0

Wikipedia

Dexpanthenol

Drug Warnings

Administration of dexpanthenol injection directly into the vein is not advised.
One case of heartburn and a few cases of GI cramps have been reported after dexpanthenol administration. Allergic reactions to dexpanthenol have been reported occasionally; however, these reactions have not been directly attributed to the drug. Although isolated reports of itching, tingling, difficulty in breathing, erythema, generalized dermatitis, urticaria, temporary respiratory difficulty (when dexpanthenol injection was administered 5 minutes after succinylcholine had been discontinued), hypotension, persistent (up to 10 days) diarrhea, and agitation have been associated with use of dexpanthenol injection, a causal relationship to the drug has not been established.
It is not known whether dexpanthenol can cause fetal harm when administered to pregnant women. Dexpanthenol injection should be used during pregnancy only when clearly needed.
Dexpanthenol injection should not be used for the management of mechanical obstruction; in these patients, therapy should be directed mainly at correcting the obstruction. The manufacturer of dexpanthenol injection cautions that the management of adynamic ileus includes correction of fluid and electrolyte abnormalities (especially hypokalemia), anemia, and hypoproteinemia; treatment of infection; avoidance of drugs that decrease GI motility; and decompression of the GI tract using nasogastric suction or a long intestinal tube when there is considerable distention.
For more Drug Warnings (Complete) data for Dexpanthenol (9 total), please visit the HSDB record page.

Biological Half Life

Half life have not been reported

Use Classification

EPA Safer Chemical Functional Use Classes -> Skin Conditioning Agents
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]
Cosmetics -> Antistatic; Hair conditioning; Skin conditioning

Methods of Manufacturing

Prepared by the addition of propanolamine to optically active alpha,gamma-dihydroxy-beta,beta-dimethylbutyrolactone.

General Manufacturing Information

Butanamide, 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethyl-, (2R)-: ACTIVE
Only the D(+)- form has vitamin activity.
Equivalencies: 1 g D-dexpanthenol is equiv to 1068 mg D-pantothenic acid; 1 g D-pantothenic acid is equiv to 936 mg D-dexpanthenol; 1 g D-dexpanthenol is equiv to 1181 mg D-sodium pantothenate
Incompatibilities: dexpanthenol is incompatible with protein hydrolysate /From table/
The dextrorotatory isomer of the alcohol analogue of pantothenic acid

Analytic Laboratory Methods

Analyte: dexpanthenol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: dexpanthenol; matrix: chemical identification; procedure: reaction with sodium hydroxide; addition of cupric sulfate indicator; development of a deep blue color
Analyte: dexpanthenol; matrix: chemical identification; procedure: reaction with hydrochloric acid, hydroxylamine hydrochloride and sodium hydroxide; addition of ferric chloride indicator; development of a purplish red color
Analyte: dexpanthenol; matrix: chemical purity; procedure: reaction with perchloric acid; addition of crystal violet indicator; titration potassium biphthalate solution to a blue-green endpoint
For more Analytic Laboratory Methods (Complete) data for Dexpanthenol (11 total), please visit the HSDB record page.

Storage Conditions

Dexpanthenol injection should be protected from freezing & excessive heat.

Interactions

It has been reported that dexpanthenol prolonged the muscle relaxant effects of succinylcholine; however, a controlled trial failed to show this effect. The manufacturers recommend that dexpanthenol not be administered within 1 hour of succinylcholine.
Pantothenol increased the toxic and paralyzing action of D-tubocurarine but did not protect pigeons against lethal doses of curare. It did not stimulate respiration and muscle activity in rabbits which had been blocked by curare.
On theoretical grounds, the manufacturers of dexpanthenol recommend that the drug not be given with or within 12 hours after administration of neostigmine or other parasympathomimetic drugs. Although the clinical importance has not been established, the miotic effects of anticholinesterase ophthalmic preparations (e.g., echothiophate iodide (no longer commercially available in the US), isoflurophate) reportedly may be potentiated by pantothenic acid.
The manufacturers also warn that rare cases of allergic reactions of unknown cause have occurred during concomitant use of dexpanthenol injection and antibiotics, opiates, and barbiturates.
For more Interactions (Complete) data for Dexpanthenol (9 total), please visit the HSDB record page.

Stability Shelf Life

Reasonably stable to usual sterilization time and temp in aqueous solution at pH 3.0-4.0; long heating causes racemization.
Usually more stable than salts of pantothenic acid if pH can be adjusted between 3 and 5.
Panthenol is most stable form of pantothenic acid in liquid products

Dates

Modify: 2023-08-15
1: Oguz A, Uslukaya O, Alabalık U, Turkoglu A, Kapan M, Bozdag Z. Topical N-acetylcysteine improves wound healing comparable to dexpanthenol: an experimental study. Int Surg. 2015 Apr;100(4):656-61. doi: 10.9738/INTSURG-D-14-00227.1. Epub 2015 Jan 13. PubMed PMID: 25583306; PubMed Central PMCID: PMC4400934.
2: Yardimci I, Karakan T, Resorlu B, Doluoglu OG, Ozcan S, Aydın A, Demirbas A, Unverdi H, Eroglu M. The effect of intraurethral dexpanthenol on healing and fibrosis in rats with experimentally induced urethral trauma. Urology. 2015 Jan;85(1):274.e9-13. doi: 10.1016/j.urology.2014.09.038. PubMed PMID: 25530405.
3: Lopez-Lopez J, Jan-Pallí E, lez-Navarro BG, Jané-Salas E, Estrugo-Devesa A, Milani M. Efficacy of chlorhexidine, dexpanthenol, allantoin and chitosan gel in comparison with bicarbonate oral rinse in controlling post-interventional inflammation, pain and cicatrization in subjects undergoing dental surgery. Curr Med Res Opin. 2015 Dec;31(12):2179-83. doi: 10.1185/03007995.2015.1108909. Epub 2015 Nov 4. Erratum in: Curr Med Res Opin. 2016;32(2):395. Lope-Lopez, Jose [corrected to Lopez-Lopez, Jose]; González-Navarro, Beatriz [corrected to lez-Navarro, Beatriz Gonzá]. PubMed PMID: 26471464.
4: Koç ZP, İn E, Karslioğlu İ, Üçer Ö, Canpolat S. Evaluation of the preventive effect of dexpanthenol in radiation injury by lung perfusion scintigraphy: a preclinical experimental model of radiation injury. Nucl Med Commun. 2015 Dec;36(12):1227-32. doi: 10.1097/MNM.0000000000000392. PubMed PMID: 26509715.
5: Hsu KH, de la Jara PL, Ariyavidana A, Watling J, Holden B, Garrett Q, Chauhan A. Release of betaine and dexpanthenol from vitamin E modified silicone-hydrogel contact lenses. Curr Eye Res. 2015 Mar;40(3):267-73. doi: 10.3109/02713683.2014.917192. Epub 2014 May 15. PubMed PMID: 24833321.
6: Celebi S, Tepe C, Yelken K, Celik O. Efficacy of dexpanthenol for pediatric post-tonsillectomy pain and wound healing. Ann Otol Rhinol Laryngol. 2013 Jul;122(7):464-7. PubMed PMID: 23951700.
7: Karadag A, Ozdemir R, Kurt A, Parlakpinar H, Polat A, Vardi N, Taslidere E, Karaman A. Protective effects of dexpanthenol in an experimental model of necrotizing enterocolitis. J Pediatr Surg. 2015 Jul;50(7):1119-24. doi: 10.1016/j.jpedsurg.2014.10.053. Epub 2014 Nov 7. PubMed PMID: 25783305.
8: Heise R, Skazik C, Marquardt Y, Czaja K, Sebastian K, Kurschat P, Gan L, Denecke B, Ekanayake-Bohlig S, Wilhelm KP, Merk HF, Baron JM. Dexpanthenol modulates gene expression in skin wound healing in vivo. Skin Pharmacol Physiol. 2012;25(5):241-8. doi: 10.1159/000341144. Epub 2012 Jun 29. PubMed PMID: 22759998.
9: Censabella S, Claes S, Orlandini M, Braekers R, Thijs H, Bulens P. Retrospective study of radiotherapy-induced skin reactions in breast cancer patients: reduced incidence of moist desquamation with a hydroactive colloid gel versus dexpanthenol. Eur J Oncol Nurs. 2014 Oct;18(5):499-504. doi: 10.1016/j.ejon.2014.04.009. Epub 2014 May 28. PubMed PMID: 24877859.
10: Shanazi M, Farshbaf Khalili A, Kamalifard M, Asghari Jafarabadi M, Masoudin K, Esmaeli F. Comparison of the Effects of Lanolin, Peppermint, and Dexpanthenol Creams on Treatment of Traumatic Nipples in Breastfeeding Mothers. J Caring Sci. 2015 Dec 1;4(4):297-307. doi: 10.15171/jcs.2015.030. eCollection 2015 Dec. PubMed PMID: 26744729; PubMed Central PMCID: PMC4699508.
11: De AK, Chowdhury PP, Chattapadhyay S. Simultaneous Quantification of Dexpanthenol and Resorcinol from Hair Care Formulation Using Liquid Chromatography: Method Development and Validation. Scientifica (Cairo). 2016;2016:1537952. doi: 10.1155/2016/1537952. Epub 2016 Mar 3. PubMed PMID: 27042377; PubMed Central PMCID: PMC4794562.
12: Björklund S, Pham QD, Jensen LB, Knudsen NØ, Nielsen LD, Ekelund K, Ruzgas T, Engblom J, Sparr E. The effects of polar excipients transcutol and dexpanthenol on molecular mobility, permeability, and electrical impedance of the skin barrier. J Colloid Interface Sci. 2016 Oct 1;479:207-20. doi: 10.1016/j.jcis.2016.06.054. Epub 2016 Jun 23. PubMed PMID: 27388135.
13: Gulle K, Ceri NG, Akpolat M, Arasli M, Demirci B. The effects of dexpanthenol in streptozotocin-induced diabetic rats: histological, histochemical and immunological evidences. Histol Histopathol. 2014 Oct;29(10):1305-13. doi: 10.14670/HH-29.1305. Epub 2014 Apr 14. PubMed PMID: 24733664.
14: Ulger BV, Kapan M, Uslukaya O, Bozdag Z, Turkoglu A, Alabalık U, Onder A. Comparing the effects of nebivolol and dexpanthenol on wound healing: an experimental study. Int Wound J. 2016 Jun;13(3):367-71. doi: 10.1111/iwj.12314. Epub 2014 Jul 15. PubMed PMID: 25040679.
15: Sen H, Deniz S, Yedekci AE, Inangil G, Muftuoglu T, Haholu A, Ozkan S. Effects of dexpanthenol and N-acetylcysteine pretreatment in rats before renal ischemia/reperfusion injury. Ren Fail. 2014 Nov;36(10):1570-4. doi: 10.3109/0886022X.2014.949768. Epub 2014 Aug 26. PubMed PMID: 25156619.
16: Kramer A, Assadian O, Koburger-Janssen T. Antimicrobial efficacy of the combination of chlorhexidine digluconate and dexpanthenol. GMS Hyg Infect Control. 2016 Dec 14;11:Doc24. doi: 10.3205/dgkh000284. eCollection 2016. PubMed PMID: 27999767; PubMed Central PMCID: PMC5156840.
17: Gulec AI, Albayrak H, Uslu E, Başkan E, Aliagaoglu C. Pustular irritant contact dermatitis caused by dexpanthenol in a child. Cutan Ocul Toxicol. 2015 Mar;34(1):75-6. doi: 10.3109/15569527.2014.883405. Epub 2014 Feb 10. PubMed PMID: 24506320.
18: Turgut O, Ay AA, Turgut H, Ay A, Kafkas S, Dost T. Effects of melatonin and dexpanthenol on antioxidant parameters when combined with estrogen treatment in ovariectomized rats. Age (Dordr). 2013 Dec;35(6):2229-35. doi: 10.1007/s11357-013-9519-x. Epub 2013 Mar 8. PubMed PMID: 23471492; PubMed Central PMCID: PMC3825017.
19: Ermis H, Parlakpinar H, Gulbas G, Vardi N, Polat A, Cetin A, Kilic T, Aytemur ZA. Protective effect of dexpanthenol on bleomycin-induced pulmonary fibrosis in rats. Naunyn Schmiedebergs Arch Pharmacol. 2013 Dec;386(12):1103-10. doi: 10.1007/s00210-013-0908-6. Epub 2013 Aug 31. PubMed PMID: 23995256.
20: Bayrak O, Seckiner I, Solakhan M, Karakok M, Erturhan SM, Yagci F. Effects of intravesical dexpanthenol use on lipid peroxidation and bladder histology in a chemical cystitis animal model. Urology. 2012 May;79(5):1023-6. doi: 10.1016/j.urology.2012.01.025. PubMed PMID: 22546378.

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